molecular formula C23H25N3O3S2 B11241029 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide

Cat. No.: B11241029
M. Wt: 455.6 g/mol
InChI Key: PEJKYWVSOMGRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide is a complex organic molecule that features a combination of indole, quinoline, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinoline moieties.

    Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and quinoline positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the indole and quinoline rings.

    Reduction: Reduced amine derivatives of the sulfonamide group.

    Substitution: Substituted quinoline and sulfonamide derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N,4-trimethylquinoline-6-sulfonamide lies in its combination of indole, quinoline, and sulfonamide functionalities, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-N,N,4-trimethylquinoline-6-sulfonamide

InChI

InChI=1S/C23H25N3O3S2/c1-15-13-22(24-20-10-9-18(14-19(15)20)31(28,29)25(3)4)30-16(2)23(27)26-12-11-17-7-5-6-8-21(17)26/h5-10,13-14,16H,11-12H2,1-4H3

InChI Key

PEJKYWVSOMGRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SC(C)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.